molecular formula C11H8Cl2N2OS B2459639 N-(4,7-dichlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 912768-23-1

N-(4,7-dichlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2459639
CAS RN: 912768-23-1
M. Wt: 287.16
InChI Key: GZDZCMJGXHRZEB-UHFFFAOYSA-N
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Description

“N-(4,7-dichlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Sulfonamide Derivatives in Drug Discovery

Sulfonamides have been integral to many clinically used drugs due to their diverse pharmacological properties. These include applications as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Research and patents indicate ongoing interest in developing novel sulfonamides with specific functions, such as selective antiglaucoma drugs targeting CA II and antitumor agents targeting CA IX/XII. This suggests a potential avenue for N-(4,7-Dichlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide to be explored for similar applications, particularly if it shares structural motifs conducive to binding with these enzymatic targets (Carta, Scozzafava, & Supuran, 2012).

Imidazole and Thiazole as Antitumor Agents

Compounds based on imidazole and thiazole rings have been reviewed for their antitumor activities. These studies underline the therapeutic potential of such derivatives, some of which have advanced to preclinical testing. This highlights the potential for this compound to serve as a lead compound for the development of new antitumor drugs, provided it exhibits similar biological properties to those of the reviewed compounds (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives have been extensively investigated for their potential in medicinal chemistry, showing a range of activities such as antioxidant, analgesic, anti-inflammatory, and antitumor effects. The structural motif of thiazole is considered privileged due to its presence in various bioactive compounds and potential drugs. This positions this compound as a candidate for exploring these pharmacological activities, especially if it can be structurally modified to target specific biological pathways or diseases (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c12-6-3-4-7(13)9-8(6)14-11(17-9)15-10(16)5-1-2-5/h3-5H,1-2H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDZCMJGXHRZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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